molecular formula C10H13F3N4 B1470703 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine CAS No. 1500043-84-4

6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine

Cat. No. B1470703
CAS RN: 1500043-84-4
M. Wt: 246.23 g/mol
InChI Key: KDECTWBZXBPJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine (6-TFMPP) is a trifluoromethylated piperidine derivative of pyrimidin-4-amine. It is a synthetic compound that has been studied for a variety of applications in the scientific field, including its use as an inhibitor of the enzyme glutamate decarboxylase (GAD) and its effect on the regulation of neurotransmitter release. 6-TFMPP is a compound that has been studied for its potential therapeutic applications in the treatment of neurological and psychiatric diseases.

Scientific Research Applications

Anticancer Applications

Piperidine derivatives, including those with trifluoromethyl groups, have been identified as having significant potential in anticancer therapy. The presence of halogen, carboxyl, nitro, or methyl groups on the piperidine ring has been shown to increase cytotoxicity against cancer cells . This suggests that our compound of interest could be synthesized into drugs targeting specific cancer pathways or used in the design of novel chemotherapeutic agents.

Antiviral Agents

The trifluoromethyl group in piperidine derivatives has been associated with promising antiviral properties. Research indicates that these compounds can be effective against a range of viruses, including influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) . This makes them valuable for the development of broad-spectrum antiviral medications.

Antimicrobial Activity

Piperidine compounds are also known for their antimicrobial effects. The structural activity relationship studies suggest that modifications to the piperidine nucleus can enhance its antimicrobial efficacy. Therefore, the compound could be utilized in creating new antimicrobial agents to combat resistant bacterial strains .

Analgesic Properties

The analgesic properties of piperidine derivatives make them candidates for pain management drugs. By acting on specific receptors in the nervous system, these compounds can potentially be used to develop new painkillers with fewer side effects than current medications .

Anti-Inflammatory Uses

Piperidine derivatives exhibit anti-inflammatory activities, which are crucial in the treatment of chronic inflammatory diseases. The compound 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine could be explored for its efficacy in reducing inflammation and treating conditions such as arthritis .

Antipsychotic Potential

Due to the psychoactive nature of some piperidine derivatives, there is potential for the development of antipsychotic medications. These compounds can interact with neurotransmitter systems in the brain, offering a new avenue for treating mental health disorders .

Antioxidant Effects

Piperidine structures have been associated with antioxidant actions, capable of inhibiting or suppressing free radicals. This property is beneficial in preventing oxidative stress-related diseases, and our compound could be a part of antioxidant therapy research .

Anti-Alzheimer’s Research

The piperidine nucleus is being investigated for its role in anti-Alzheimer’s drugs. Its derivatives can influence the biochemical pathways involved in the disease, providing a basis for the development of treatments that could slow down or halt the progression of Alzheimer’s .

properties

IUPAC Name

6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4/c11-10(12,13)7-1-3-17(4-2-7)9-5-8(14)15-6-16-9/h5-7H,1-4H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDECTWBZXBPJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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